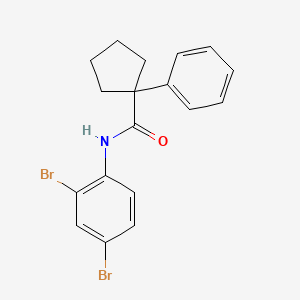

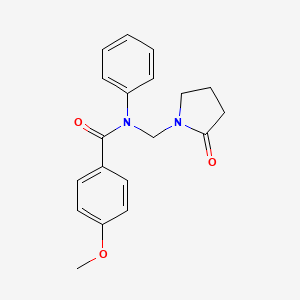

7-甲氧基-3-苯基-2-(三氟甲基)色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-Methoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one is a derivative of chromen-4-one, which is a class of compounds known as coumarins. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of various substituents on the chromen-4-one core can significantly alter the chemical and biological properties of these molecules.

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves multi-step reactions that may include oxidation, cyclization, and substitution reactions. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds were synthesized through reductive amination involving sodium cyanoborohydride in methanol . Another study reported the synthesis of 4H-chromene derivatives using microwave-assisted alkenylation of methoxyphenols catalyzed by indium triflate . These methods highlight the versatility of synthetic approaches that can be applied to the chromen-4-one scaffold.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized by the presence of a benzopyran core, which can adopt various conformations. For example, the crystal structure of a related compound, 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, revealed that the chromene moiety adopts an envelope conformation, and the methoxyphenyl ring is orthogonal to the chromene mean plane . Such structural analyses are crucial for understanding the conformational preferences and potential intermolecular interactions of these compounds.

Chemical Reactions Analysis

Chromen-4-one derivatives can participate in various chemical reactions, which are often influenced by the substituents present on the core structure. The reactivity of these compounds can be explored through molecular docking studies, as seen in the research where novel hybrid compounds containing pyrazole and coumarin cores were analyzed for their interactions with proteins . These studies can provide insights into the potential biological activities and mechanisms of action of chromen-4-one derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's acidity, basicity, and overall reactivity. Spectroscopic techniques, including IR, NMR, and mass spectroscopy, are commonly used to characterize these properties and confirm the identity of synthesized compounds . Additionally, the crystal structures of these compounds can provide information on their solid-state properties and intermolecular interactions .

科学研究应用

光致变色材料和生物活性

类似于7-甲氧基-3-苯基-2-(三氟甲基)色满-4-酮的色满化合物已被广泛应用于光致变色材料和具有生物活性的天然产物的合成中。色满铬卡宾配合物发生反应生成萘并吡喃和萘并吡喃二酮单元,这是光致变色材料开发中不可或缺的。这些化合物表现出对空气的敏感性,因此难以获得纯净形式,但它们由于其独特的性质和在制造对光变化有反应的材料中的应用而具有前景(Rawat, Prutyanov, & Wulff, 2006)。

华法林类似物的催化和合成

在另一项研究中,开发了新型聚苯乙烯负载催化剂并将其用于迈克尔加成反应中以合成华法林及其类似物,展示了色满化合物在催化过程中的多功能性。这项研究突出了色满基催化剂在环境友好条件下的潜力,从而导致高的转化率并展示了该化合物在药物合成中的适用性(Alonzi et al., 2014)。

分子对接和结构分析

通过分子对接、希尔施菲尔德表面和光谱分析,对色满化合物的结构和电子性质进行了进一步的探索。一项具体的研究重点关注含有色满-4-酮核心的杂化化合物,提供了对其与生物靶标相互作用的潜力的见解。这项研究提供了对化合物在分子水平上的行为的全面理解,暗示了其在药物设计和材料科学中的应用(Sert et al., 2018)。

用于传感应用的荧光特性

色满衍生物独特的光谱和荧光特性,包括它们在不同pH环境中的行为,已经受到审查。这一研究领域揭示了色满化合物在开发荧光传感器和能够动态响应环境变化的材料中的潜力(Serdiuk & Roshal, 2015)。

抗菌活性和分子建模

色满化合物也已被合成并测试其抗菌活性,作为潜在的抗菌和抗真菌剂提供了有希望的结果。通过分子建模和对接研究,这些化合物对特定的微生物靶标显示出显着的抑制效力,突出了它们在药物化学和药物研究中的潜力(Mandala et al., 2013)。

属性

IUPAC Name |

7-methoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3O3/c1-22-11-7-8-12-13(9-11)23-16(17(18,19)20)14(15(12)21)10-5-3-2-4-6-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEKTSYTGAHIFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2521971.png)

![(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B2521972.png)

![2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2521973.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2521974.png)

![methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2521980.png)

![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2521991.png)